1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2FN2O2 and its molecular weight is 405.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Investigation and Model Compounds
Research on dihydronicotinamides, closely related to dihydropyridine derivatives, has explored their use as model compounds for natural coenzymes. These studies have systematically used 1H NMR, UV/VIS absorption, and fluorescence spectroscopy to investigate their conformation, absorption, and fluorescence characteristics. Such investigations provide foundational knowledge for understanding the electronic and structural properties of dihydropyridines, which can be crucial for their application in biochemical and medicinal chemistry research (Fischer, Fleckenstein, & Hönes, 1988).
Antitubercular Activity
The design and synthesis of 1,4-dihydropyridine derivatives have been linked to significant anti-tubercular activity. These studies involve synthesizing new derivatives and evaluating their ability to inhibit mycobacterium tuberculosis growth. The research indicates that specific structural modifications in the dihydropyridine ring can enhance antimicrobial properties, suggesting a pathway for developing novel antitubercular agents (Iman et al., 2015).
Synthesis and Characterization of Aromatic Polyamides
Dihydropyridine derivatives have also found applications in the synthesis of aromatic polyamides. These compounds serve as intermediates or monomers in polymer chemistry, leading to materials with desirable properties such as solubility in various organic solvents, transparency, and thermal stability. The research in this area explores the synthesis, characterization, and potential industrial applications of polyamides derived from dihydropyridine-based compounds, which could be relevant for materials science and engineering (Yang, Hsiao, & Yang, 1999).
Antimicrobial and Antipathogenic Studies
The antimicrobial and antipathogenic activities of dihydropyridine derivatives have been the subject of research aiming to identify novel compounds with effective action against bacterial pathogens. These studies have synthesized and characterized new dihydropyridine compounds, assessing their interaction with bacterial cells in both free and adherent states. The findings suggest the potential of dihydropyridine derivatives to act as antimicrobial agents, particularly against strains known for their biofilm-forming abilities (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O2/c1-12-4-7-15(10-18(12)23)24-19(26)16-3-2-8-25(20(16)27)11-13-5-6-14(21)9-17(13)22/h2-10H,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHTZNXJZYIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.